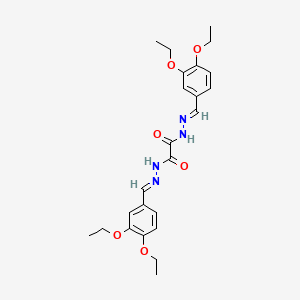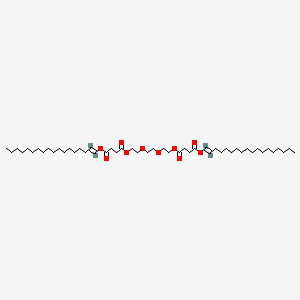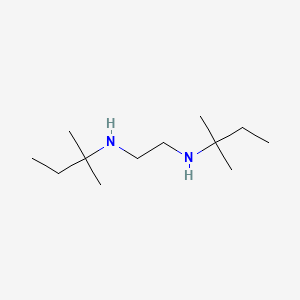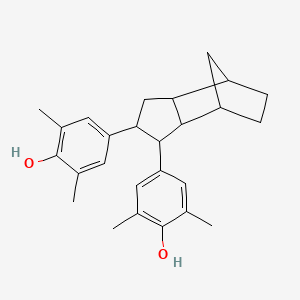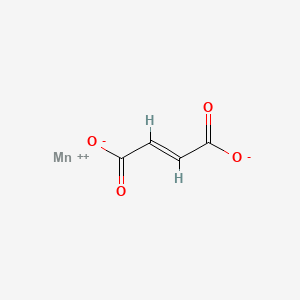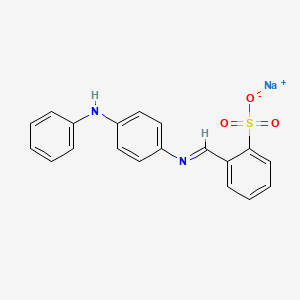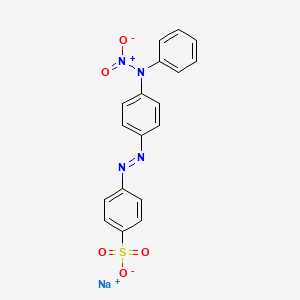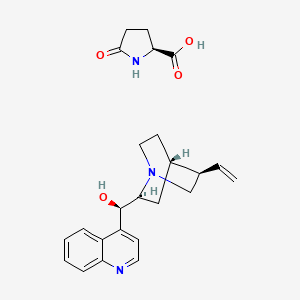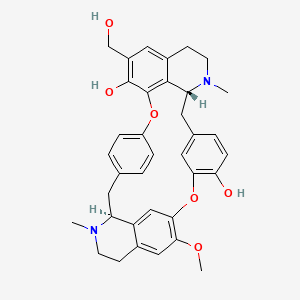
Tubocuraran-7',12'-diol, 6,6'-dimethoxy-2,2'-dimethyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubocuraran-7’,12’-diol, 6,6’-dimethoxy-2,2’-dimethyl-, monohydrochloride is a chemical compound with the molecular formula C36H38N2O6. It is known for its complex structure and significant applications in various fields, including medicine and chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tubocuraran-7’,12’-diol, 6,6’-dimethoxy-2,2’-dimethyl-, monohydrochloride involves multiple steps, including the methylation of specific hydroxyl groups and the formation of the monohydrochloride salt. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and continuous monitoring systems to ensure consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Tubocuraran-7’,12’-diol, 6,6’-dimethoxy-2,2’-dimethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound .
Applications De Recherche Scientifique
Tubocuraran-7’,12’-diol, 6,6’-dimethoxy-2,2’-dimethyl-, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a neuromuscular blocking agent.
Mécanisme D'action
The mechanism of action of Tubocuraran-7’,12’-diol, 6,6’-dimethoxy-2,2’-dimethyl-, monohydrochloride involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. By binding to these receptors, it inhibits the action of acetylcholine, leading to neuromuscular blockade. This mechanism is similar to that of other non-depolarizing neuromuscular blocking agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tubocurarine: Another non-depolarizing neuromuscular blocking agent with a similar mechanism of action.
Chondrocurine: Shares structural similarities and pharmacological properties with Tubocuraran-7’,12’-diol, 6,6’-dimethoxy-2,2’-dimethyl-, monohydrochloride.
Uniqueness
Tubocuraran-7’,12’-diol, 6,6’-dimethoxy-2,2’-dimethyl-, monohydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and pharmacological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Propriétés
Numéro CAS |
93963-15-6 |
|---|---|
Formule moléculaire |
C36H38N2O6 |
Poids moléculaire |
594.7 g/mol |
Nom IUPAC |
(1S,16R)-10-(hydroxymethyl)-25-methoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol |
InChI |
InChI=1S/C36H38N2O6/c1-37-12-10-23-18-32(42-3)33-19-27(23)28(37)14-21-4-7-26(8-5-21)43-36-34-24(17-25(20-39)35(36)41)11-13-38(2)29(34)15-22-6-9-30(40)31(16-22)44-33/h4-9,16-19,28-29,39-41H,10-15,20H2,1-3H3/t28-,29+/m0/s1 |
Clé InChI |
RPJLOBDXSJNRGO-URLMMPGGSA-N |
SMILES isomérique |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)CO)C)OC |
SMILES canonique |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)CO)C)OC |
Numéros CAS associés |
477-58-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


